7-Éthylisatine

Vue d'ensemble

Description

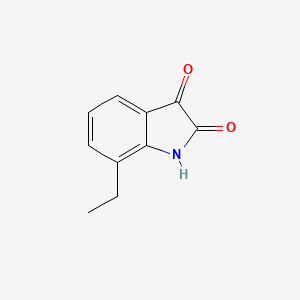

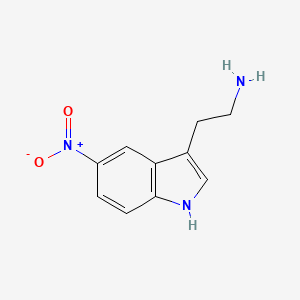

7-Ethylisatin is an organic compound with the chemical formula C10H9NO2 . It is a red crystalline powder with a special aromatic smell . It is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

7-Ethylisatin can be synthesized from commercially available 2-ethylphenyl hydrazine and dihydrofuran with H2SO4 as a catalyst in N,N-dimethylacetamide (DMAc)-H2O (1:1) as a solvent . This method is reported to be improved, scalable, and yields 69% of the product .

Molecular Structure Analysis

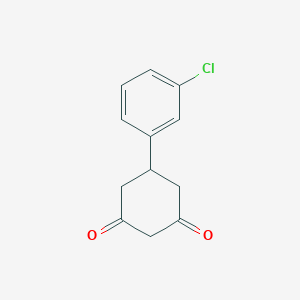

The molecular formula of 7-Ethylisatin is C10H9NO2 . Its average mass is 175.184 Da and its mono-isotopic mass is 175.063324 Da .

Chemical Reactions Analysis

In the context of electrochemical behavior, isatin-thiosemicarbazone derivatives, including 7-Ethylisatin, demonstrate an irreversible oxidation process . The final oxidation products are proposed to be isatin and thiourea moieties . The cyclic voltammograms also demonstrate irreversible reduction processes .

Physical And Chemical Properties Analysis

7-Ethylisatin is a red crystalline powder . It has a molecular weight of 175.18 . More detailed physical and chemical properties were not found in the retrieved documents.

Applications De Recherche Scientifique

Précurseur pour la synthèse de médicaments

L'isatine, le composé parent de la 7-éthylisatine, et ses dérivés sont des composés hétérocycliques importants qui peuvent être utilisés comme précurseurs pour la synthèse de médicaments . Ils ont été utilisés dans la synthèse de divers composés biologiquement viables comme les 2-oxindoles, la tryptanthrine, les indirubines, et bien d'autres .

Activité anticancéreuse

Les dérivés de l'isatine, y compris la 7-éthylisatine, ont montré une activité anticancéreuse prometteuse. Ils ciblent diverses cibles anticancéreuses telles que la désacétylase des histones, l'anhydrase carbonique, la tyrosine kinase et la tubuline .

Activité antibactérienne

Les dérivés de l'isatine ont également montré des propriétés antibactériennes . Cela fait de la 7-éthylisatine un candidat potentiel pour le développement de nouveaux agents antibactériens.

Activité antidiabétique

La recherche a montré que les dérivés de l'isatine peuvent présenter une activité antidiabétique . Cela suggère que la 7-éthylisatine pourrait potentiellement être utilisée dans le traitement du diabète.

Industrie des colorants

La 7-éthylisatine a une large gamme d'applications dans l'industrie des colorants . Elle peut être utilisée dans la synthèse de divers colorants, contribuant à la création d'un large éventail de couleurs.

Analyse biochimique

La 7-éthylisatine est couramment utilisée comme réactif pour l'analyse biochimique . Par exemple, elle peut être utilisée pour le marquage fluorescent et la coloration des protéines et des acides nucléiques.

Imagerie cellulaire

La 7-éthylisatine est également utilisée en imagerie cellulaire . Elle peut aider à visualiser les structures et les processus cellulaires, contribuant à notre compréhension de la biologie cellulaire.

Systèmes d'administration de médicaments

La 7-éthylisatine peut être utilisée dans les systèmes d'administration de médicaments . Elle peut aider à la conception de systèmes qui délivrent des médicaments à des parties spécifiques du corps, améliorant l'efficacité des traitements.

Safety and Hazards

7-Ethylisatin is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Mécanisme D'action

Target of Action

7-Ethylisatin, an analogue of isatin, has been studied for its antipyretic properties Isatin, a closely related compound, has been shown to have diverse pharmacological properties, including antibacterial, anti-cancer, anti-tubercular, anti-hiv, and antimalarial activities .

Mode of Action

It has been suggested that 7-ethylisatin and other isatin analogues exert their antipyretic effects by interacting with prostaglandin e2 (pge2), a compound involved in fever induction .

Biochemical Pathways

Isatin and its analogues are known to be involved in various biochemical reactions, including irreversible oxidation and reduction processes .

Result of Action

7-Ethylisatin has been found to have significant antipyretic effects in both mice and rats . It has been shown to block the initiation of PGE2-induced fever and attenuate existing fever .

Action Environment

Like other chemical compounds, the action of 7-ethylisatin may be influenced by factors such as temperature, ph, and the presence of other compounds in the environment .

Analyse Biochimique

Biochemical Properties

7-Ethylisatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 7-Ethylisatin is known to bind with certain proteins, facilitating their fluorescent labeling, which is crucial for visualizing and studying protein interactions and functions. The nature of these interactions often involves non-covalent binding, allowing for reversible and specific labeling of target proteins .

Cellular Effects

The effects of 7-Ethylisatin on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Ethylisatin can be used to stain cells, enabling researchers to observe changes in cell morphology and behavior. It has been observed to impact gene expression by interacting with nucleic acids, thereby influencing transcriptional and translational processes .

Molecular Mechanism

At the molecular level, 7-Ethylisatin exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and cellular functions. Additionally, 7-Ethylisatin can alter gene expression by binding to DNA or RNA, influencing the transcription and translation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Ethylisatin can change over time. The stability and degradation of 7-Ethylisatin are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Ethylisatin remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 7-Ethylisatin in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 7-Ethylisatin vary with different dosages in animal models. At low doses, 7-Ethylisatin can effectively label and visualize proteins and nucleic acids without causing significant toxicity. At higher doses, 7-Ethylisatin may exhibit toxic or adverse effects, such as disrupting cellular functions and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired labeling or staining without inducing toxicity .

Metabolic Pathways

7-Ethylisatin is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activity. For example, 7-Ethylisatin can inhibit certain enzymes involved in metabolic pathways, leading to changes in the concentration of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 7-Ethylisatin is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of 7-Ethylisatin in target cells and tissues. The compound’s distribution is essential for its effectiveness in labeling and staining applications, as well as for its potential therapeutic effects .

Subcellular Localization

The subcellular localization of 7-Ethylisatin is determined by targeting signals and post-translational modifications. These mechanisms direct 7-Ethylisatin to specific compartments or organelles within the cell, where it can exert its activity or function. For instance, 7-Ethylisatin may be directed to the nucleus to interact with nucleic acids or to the cytoplasm to bind with proteins. Understanding the subcellular localization of 7-Ethylisatin is crucial for optimizing its use in biochemical research and therapeutic applications .

Propriétés

IUPAC Name |

7-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZGAPGIOFRUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289533 | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79183-65-6 | |

| Record name | 79183-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Ethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most notable biological activity of 7-Ethylisatin reported in these studies?

A1: 7-Ethylisatin has demonstrated potent antipyretic activity in preclinical models. Research indicates that it effectively blocks the development of prostaglandin E2 (PGE2)-induced fever in both mice and rats. [] This suggests that 7-Ethylisatin might interfere with the fever pathways triggered by PGE2, although the exact mechanism of action remains to be elucidated.

Q2: How does the antipyretic potency of 7-Ethylisatin compare to its structural analogues?

A2: Studies comparing 7-Ethylisatin to other isatin analogues, including Isatin, 5-Methylisatin, 6-Hydroxyisatin, and N-Acetylisatin, revealed that 7-Ethylisatin was the most effective at both preventing the onset and reducing established PGE2-induced fever in mice and rats. [] This highlights the importance of the 7-ethyl substituent in enhancing antipyretic potency within this series of compounds.

Q3: Besides its antipyretic effects, has 7-Ethylisatin been explored for other biological activities?

A3: While the provided research focuses on antipyretic activity, 7-Ethylisatin was also employed in a study investigating the synthesis and biological evaluation of novel nitrogen heterocyclic systems. [] This study incorporated 7-Ethylisatin as a starting material for synthesizing complex heterocyclic compounds, specifically focusing on thiazolo-as-triazine derivatives. These synthesized compounds were then evaluated for their antibacterial and antifungal activities. This suggests that 7-Ethylisatin, in addition to its potential as an antipyretic agent, could serve as a valuable building block for developing novel compounds with diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)